molecular formula C23H24N2O2 B2965447 1-(2,5-dimethylbenzyl)-N-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941903-50-0

1-(2,5-dimethylbenzyl)-N-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2965447
CAS No.: 941903-50-0
M. Wt: 360.457
InChI Key: UFSAIILCPAIVJP-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzyl)-N-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine core substituted at position 1 with a 2,5-dimethylbenzyl group and at position 3 with a carboxamide linked to a 2-ethylphenyl moiety.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-N-(2-ethylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-4-18-8-5-6-10-21(18)24-22(26)20-9-7-13-25(23(20)27)15-19-14-16(2)11-12-17(19)3/h5-14H,4,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSAIILCPAIVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,5-dimethylbenzyl)-N-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, known for its diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be broken down as follows:

  • Core Structure : Dihydropyridine ring
  • Functional Groups :
    • Amide group (-CONH-)
    • Carbonyl group (C=O)
    • Aromatic substituents (2,5-dimethylbenzyl and 2-ethylphenyl)

This unique combination of functional groups contributes to its biological properties.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of dihydropyridine have been evaluated for their effects on various cancer cell lines. The following table summarizes findings from relevant studies:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung Cancer)6.26 ± 0.33DNA intercalation
Compound BHCC827 (Lung Cancer)20.46 ± 8.63Inhibition of DNA synthesis
Compound CNCI-H358 (Lung Cancer)16.00 ± 9.38Apoptosis induction

These results suggest that the compound may share similar mechanisms of action, potentially involving DNA binding and inhibition of cell proliferation.

Antimicrobial Activity

In addition to antitumor properties, dihydropyridine derivatives have shown promising antimicrobial activity against various pathogens. Studies indicate that these compounds can inhibit the growth of bacteria such as E. coli and S. aureus, with mechanisms likely involving disruption of bacterial cell membranes or interference with metabolic pathways.

The proposed mechanisms for the biological activity of this compound include:

  • DNA Binding : Compounds in this category often bind to DNA, which can inhibit DNA-dependent enzymes and disrupt replication processes.
  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes involved in cellular metabolism and proliferation.
  • Apoptosis Induction : Certain derivatives have been shown to trigger apoptosis in cancer cells, leading to cell death.

Study on Antitumor Effects

A study conducted on a series of dihydropyridine derivatives revealed that compounds similar to This compound exhibited significant cytotoxicity in vitro. The compounds were tested using both two-dimensional (2D) and three-dimensional (3D) cell culture models, with varying results indicating the importance of the cellular environment on drug efficacy.

Research Findings on Antimicrobial Properties

Another research effort focused on the antimicrobial properties of related dihydropyridine compounds demonstrated effective inhibition against S. aureus and E. coli. The study utilized minimum inhibitory concentration (MIC) assays to quantify the antimicrobial activity, revealing that some derivatives had MIC values lower than standard antibiotics.

Comparison with Similar Compounds

Substituent Variations on the Dihydropyridine Core

  • C5 and C6 Substitutions: highlights that substituents at C5 and C6 of the dihydropyridine ring critically influence receptor binding and modulation. For example, 6-methyl-2-oxo-1,2-dihydropyridine derivatives exhibit enhanced CB2 receptor affinity and selectivity. Pharmacological Implications: Methylation at C6 in related compounds shifts activity from agonism to inverse agonism/antagonism at CB2 receptors. The absence of this group in the target compound may limit its utility in cannabinoid receptor modulation.

Aromatic Group Modifications

  • N-(2-Ethylphenyl) vs. N-(2-Methoxy-4-Nitrophenyl) :
    A close analog (PubChem CID: unspecified) replaces the 2-ethylphenyl group with a 2-methoxy-4-nitrophenyl moiety. The nitro and methoxy groups introduce strong electron-withdrawing effects, which could alter solubility, metabolic stability, and target engagement compared to the ethyl-substituted derivative .
  • Benzyl Group Variations: The 2,5-dimethylbenzyl group in the target compound differs from halogenated benzyl groups in antimicrobial dihydro-indol-3-ylideneamino sulfonamides (e.g., 4-chloro-benzoyl derivatives in ). Halogenation in the latter enhances antimicrobial activity, suggesting that the target compound’s non-halogenated benzyl group may prioritize different biological pathways .

Data Table: Structural and Functional Comparison

Compound Name/Class Core Structure Key Substituents Biological Activity/Receptor Interaction Reference
Target Compound 2-oxo-1,2-dihydropyridine 1: 2,5-dimethylbenzyl; 3: 2-ethylphenyl Unknown (structural inference only)
CB2 Ligands (6-methyl derivatives) 2-oxo-1,2-dihydropyridine C6: Methyl; R1/R2: Variable aryl CB2 affinity; agonism/antagonism
Antimicrobial Sulfonamides Indol-3-ylideneamino sulfonamide 4-chloro/2-chloro-benzoyl Antimicrobial (MIC: 2–8 µg/mL)
Nitrophenyl Analog 2-oxo-1,2-dihydropyridine 3: 2-methoxy-4-nitrophenyl Undisclosed (PubChem entry)

Research Findings and Implications

Antimicrobial vs. Receptor-Targeted Activity

  • Compounds with halogenated aromatic groups (e.g., ) demonstrate potent antimicrobial activity, whereas dihydropyridines with alkyl/aryl substitutions (e.g., ) prioritize receptor binding. The target compound’s lack of halogens and presence of ethyl/methyl groups may position it for non-antimicrobial applications, though empirical data are needed .

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